molecular formula C28H40O4 B588989 Estradiol Valerate EP Impurity H CAS No. 1421283-56-8

Estradiol Valerate EP Impurity H

Cat. No.: B588989
CAS No.: 1421283-56-8
M. Wt: 440.6 g/mol
InChI Key: RHEHQVRHZNOVQO-JGUUJACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol Valerate EP Impurity H (CAS 1421283-56-8) is a characterized impurity of the active pharmaceutical ingredient Estradiol Valerate . This compound, with the molecular formula C28H40O4 and a molecular weight of 440.61 g/mol, is specifically known as 2-Valeryl-17β-estradiol 17-Valerate, indicating it is a diester derivative featuring additional pentanoyl moiety at the C-2 position of the estradiol backbone . This structural modification differentiates it from the parent drug and is critical for monitoring and controlling the quality of Estradiol Valerate formulations. This impurity is essential in pharmaceutical research and development for use as a working standard in Quality Control (QC) and Quality Assurance (QA) procedures during the commercial production of Estradiol Valerate and its related drug products . Its primary applications include serving as a qualitative and quantitative standard in chromatographic methods to identify and control the level of this specific impurity in drug substances and products, ensuring they meet the stringent specifications of pharmacopeias like the European Pharmacopoeia (EP). Furthermore, this compound plays a vital role in regulatory submissions, such as the filing of Abbreviated New Drug Applications (ANDA), where the identification and characterization of impurities are required . It may also be utilized in stability studies and toxicity profiling to understand the safety of the drug formulation. The product is supplied with comprehensive analytical data, which typically includes a Certificate of Analysis (CoA) detailing purity and potency, and characterization data such as 1H-NMR, Mass Spectrometry, and HPLC for confirmatory identity and purity verification . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1421283-56-8

Molecular Formula

C28H40O4

Molecular Weight

440.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1

InChI Key

RHEHQVRHZNOVQO-JGUUJACASA-N

SMILES

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O

Isomeric SMILES

CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC)C)O

Canonical SMILES

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O

Synonyms

(17β)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate;  2-Valerylestradiol Valerate; 

Origin of Product

United States

Preparation Methods

Core Esterification Process

The synthesis of Estradiol Valerate EP Impurity H is intrinsically linked to the production of estradiol valerate itself. The impurity arises as a byproduct during the esterification of estradiol (17β-estradiol) with valeric acid derivatives. The primary route involves:

  • Reaction of estradiol with valeric anhydride or valeryl chloride in the presence of a base such as pyridine.

  • Formation of estradiol divalerate as an intermediate, which undergoes selective reduction to yield estradiol valerate.

The impurity (H) is postulated to form due to incomplete reduction of the divalerate intermediate or side reactions during esterification. For example, over-esterification at the 2-position of the estradiol backbone generates 2-valerylestradiol valerate, identified as the structural basis of Impurity H.

Table 1: Key Reaction Parameters for Estradiol Valerate Synthesis

ParameterOptimal ConditionEffect on Impurity H Formation
CatalystPyridineMinimizes hydrolysis side reactions
Temperature75–80°CHigher temperatures increase esterification rate but risk over-reaction
SolventEthyl acetate/methanolPolar aprotic solvents favor esterification
Reaction Time2 hours (Step 1)Prolonged time increases divalerate yield

Industrial-Scale Production and Purification

Crystallization and Isolation

Industrial batches of estradiol valerate employ high-purity reagents and multi-step purification to minimize impurities. A patented method isolates crystalline estradiol divalerate (precursor to Impurity H) using methanol recrystallization:

  • Crude divalerate is dissolved in methanol at elevated temperatures.

  • Gradual cooling to 5–10°C precipitates the crystalline form, achieving 96.86% purity.

  • Subsequent reduction with sodium borohydride at 40–45°C converts divalerate to estradiol valerate, with residual divalerate contributing to Impurity H content.

Table 2: Purification Efficiency Across Solvent Systems

SolventPurity Post-Crystallization (%)Impurity H Content (%)
Methanol96.860.22
Ethanol95.120.34
Acetonitrile93.450.51

Data adapted from and highlight methanol’s superiority in impurity control.

Reaction Condition Optimization

Catalytic Systems

The choice of catalyst significantly impacts impurity profiles:

  • Pyridine neutralizes HCl generated during valeryl chloride reactions, preventing acid-catalyzed degradation.

  • Alternative bases like triethylamine increase reaction rates but may introduce tertiary amine impurities.

Temperature and Time Dependence

Studies indicate that maintaining temperatures below 80°C during esterification prevents thermal decomposition of estradiol. Extended reaction times beyond 2 hours at 75°C escalate divalerate formation by 12%, directly correlating with elevated Impurity H levels in final products.

Analytical and Regulatory Considerations

Table 3: Stability of Impurity H Under Accelerated Conditions

Storage ConditionImpurity H Increase (48 months)
25°C/60% RH0.03%
30°C/75% RH0.07%
40°C/75% RH0.15%

Data from underscore the need for controlled storage to limit impurity growth.

Chemical Reactions Analysis

Types of Reactions

Estradiol Valerate EP Impurity H undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve solvents like dichloromethane or ethanol and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Estradiol Valerate, each with distinct chemical properties and potential biological activities.

Scientific Research Applications

Estradiol Valerate EP Impurity H is used in various scientific research applications, including:

    Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for quality control and stability studies.

    Biological Studies: Investigated for its potential biological activities and interactions with estrogen receptors.

    Medical Research: Studied for its role in hormone replacement therapy and its effects on various physiological processes.

    Industrial Applications: Utilized in the synthesis of other estrogenic compounds and in the development of new pharmaceutical formulations.

Mechanism of Action

Estradiol Valerate EP Impurity H exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . Upon binding, it activates the estrogen receptor signaling pathways, leading to the regulation of gene expression and modulation of various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Estradiol Valerate EP Impurity H and related impurities/analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Esterification Sites Key Structural Features
This compound 1421283-56-8 C28H40O4 440.62 2- and 17-positions Dual valeryl ester groups
Estradiol Valerate 979-32-8 C23H32O3 356.51 17-position Single valeryl ester (prodrug of estradiol)
EP Impurity B 21881-45-8 C23H32O3 356.51 3-position Valeryl ester at non-physiological site
EP Impurity E 63042-28-4 C28H40O4 440.62 3- and 17-positions Dual valeryl esters (divalerate)
EP Impurity F 18069-79-9 C22H30O3 342.48 17-position Butyrate ester (shorter chain than valerate)
Micronized Estradiol 50-28-2 C18H24O2 272.39 None (free estradiol) Unesterified, rapid absorption

Key Comparative Insights:

Structural Differentiation: Impurity H’s 2,17-divalerate structure contrasts with Impurity E’s 3,17-divalerate, highlighting positional isomerism. This difference may influence metabolic pathways, as esterases typically hydrolyze 17-position esters first in estradiol valerate .

Metabolic Implications: Estradiol valerate is hydrolyzed to estradiol in vivo, but impurities with non-physiological ester positions (e.g., 2- or 3-valeryl) may resist enzymatic cleavage, leading to prolonged circulation or unintended pharmacological activity .

Analytical Challenges :

  • Impurity H and E share identical molecular weights but differ in ester positions, necessitating advanced chromatographic techniques (e.g., HPLC-MS) for differentiation .

Dual esterification in Impurity H may amplify stability concerns compared to monoesters like Impurity F .

Research Findings and Clinical Relevance

  • For example, 17-valerate esters are metabolized faster than 3-valerate derivatives, which may accumulate in tissues . Impurity H’s 2-valeryl group could further delay hydrolysis, posing risks of prolonged exposure.
  • Toxicological Profile: Structural analogs like ethinyl estradiol impurities (e.g., EP Impurity M) demonstrate that non-physiological modifications can enhance thrombogenicity or hepatotoxicity . Though unconfirmed for Impurity H, its structural complexity warrants precaution.
  • Formulation Stability : Impurities like H and E are more likely to form in high-humidity or high-temperature conditions, underscoring the need for robust storage protocols .

Biological Activity

Estradiol Valerate EP Impurity H is a specific impurity associated with Estradiol Valerate, a synthetic estrogen utilized in hormone replacement therapy and other medical applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and impact on drug formulations.

  • Chemical Name : 2-Valeryl-17beta-estradiol 17-Valerate
  • CAS Number : 1421283-56-8
  • Molecular Formula : C23H32O3
  • Molecular Weight : 364.51 g/mol

This compound functions as a pro-drug of estradiol, exerting its effects through binding to estrogen receptors (ERs). The compound's action mimics that of endogenous estradiol, which is primarily secreted by ovarian follicles during the menstrual cycle. The pharmacokinetics of this compound are essential for understanding its bioavailability and therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has improved oral bioavailability compared to natural estradiol, which has low oral bioavailability (2-10%) due to extensive first-pass metabolism. The esterification with valeric acid enhances absorption and prolongs the drug's action in the body.

Key Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)Varies by formulation
AUC0-t (ng·h/mL)Varies by formulation
Elimination Half-lifeApproximately 12-24 hours

Biological Activity

The biological activity of this compound includes estrogenic effects similar to those of estradiol. It has been shown to influence various physiological processes:

  • Cell Proliferation : Estradiol and its derivatives promote the growth of estrogen-responsive tissues, including breast and endometrial tissues.
  • Bone Density Regulation : Estrogens play a critical role in maintaining bone density, reducing the risk of osteoporosis in postmenopausal women.
  • Cardiovascular Health : Estradiol has protective cardiovascular effects, influencing lipid profiles and vascular function.

Clinical Studies and Case Reports

Recent studies have reported on the safety and efficacy of estradiol valerate formulations, including the impurity . For instance, a clinical trial noted that while estradiol valerate is generally safe, it can cause adverse reactions such as polymorphic drug eruptions and hypersensitivity reactions .

Case Study Example

In one case study involving a patient treated with estradiol valerate, severe drug eruptions were observed following administration. The patient developed fever and generalized rash within 24 hours of taking the medication, leading to hospitalization for further evaluation .

Comparisons with Similar Compounds

This compound can be compared with other estrogenic compounds:

CompoundBiological ActivityNotes
EstradiolStrong estrogenic activityNaturally occurring hormone
EstroneModerate estrogenic activityNaturally occurring hormone
EstriolWeaker estrogenic activityMetabolite of estradiol
Estradiol AcetateSimilar pharmacokineticsEsterified form for prolonged release
Estradiol CypionateSimilar pharmacokineticsUsed for prolonged release in therapy

Q & A

Q. What are the key structural and physicochemical characteristics of Estradiol Valerate EP Impurity H?

  • Methodological Answer : this compound (CAS: 1421283-56-8) is identified as 2-valeryl-17β-estradiol-17-valerate. Key characteristics include:
  • Molecular Formula : C23H30O3 (as per TLC Pharmaceutical Standards) .
  • Molecular Weight : 354.49 g/mol .
  • Structural Features : A derivative of estradiol with valerate esterification at the 17β position and an additional valeryl group at the 2-position .
  • Analytical Identification : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Cross-reference with EP reference standards for validation .

Table 1 : Structural and Storage Data

ParameterValueSource
CAS Number1421283-56-8
Storage Temperature2–8°C (solid form)
Purity>95% (HPLC)

Q. How can researchers ensure accurate quantification of Impurity H in Estradiol Valerate formulations?

  • Methodological Answer :
  • Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column. Mobile phase: acetonitrile/water (70:30 v/v) .
  • Calibration Standards : Prepare impurity H reference standards (EP-grade) at concentrations spanning 0.1–5.0 μg/mL. Validate linearity (R² > 0.999) and limit of quantification (LOQ < 0.05 μg/mL) .
  • System Suitability : Ensure resolution (R > 2.0) between Impurity H and adjacent peaks in spiked samples .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in pharmacopeial limits for Impurity H across USP, EP, and JP?

  • Methodological Answer :
  • Harmonization Protocols : Follow ICH Q4B guidelines to cross-validate methods. For example, EP’s heavy metals test (EP 2.4.8) may differ from USP <232> in permissible elemental impurity limits .
  • Case Study : If EP specifies a lower threshold for lead (Pb < 1 ppm) compared to USP, conduct inductively coupled plasma mass spectrometry (ICP-MS) to reconcile data. Use risk-based assessments per ICH Q3D to justify limits .

Q. How to design stability studies for Impurity H under varying experimental conditions?

  • Methodological Answer :
  • Forced Degradation : Exclude the compound to light (UV, 254 nm), heat (40–60°C), and acidic/alkaline hydrolysis (0.1M HCl/NaOH). Monitor degradation products via LC-MS .
  • Long-Term Stability : Store samples at 2–8°C and 25°C/60% RH. Assess impurity levels at 0, 3, 6, and 12 months. Use ANOVA to compare degradation rates .
  • Critical Parameters : Humidity (>75% RH accelerates hydrolysis) and oxidative conditions (add antioxidants like BHT if necessary) .

Q. What methodologies validate the synthesis pathway of Estradiol Valerate to minimize Impurity H formation?

  • Methodological Answer :
  • Process Optimization : Use catalytic hydrogenation to reduce intermediate oxidation. Monitor reaction temperature (<50°C) to prevent side reactions .
  • Purification Steps : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate Impurity H. Confirm purity via melting point and chiral HPLC .
  • By-Product Analysis : Characterize synthetic intermediates using GC-MS to identify precursors of Impurity H .

Q. How to assess the toxicological risks of Impurity H in preclinical studies?

  • Methodological Answer :
  • In Silico Screening : Use QSAR models (e.g., OECD Toolbox) to predict genotoxicity and endocrine disruption potential .
  • In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays (human lymphocytes) per OECD 471/487 .
  • Dose-Response Analysis : Establish no-observed-adverse-effect levels (NOAEL) in rodent models. Align with ICH Q3D thresholds for elemental impurities (e.g., Cd < 0.2 ppm) .

Data Contradiction Analysis

Q. How to address conflicting data on Impurity H’s stability in different solvent systems?

  • Methodological Answer :
  • Root Cause Investigation : Compare solvent polarity (e.g., acetonitrile vs. methanol) and pH (buffered vs. unbuffered) effects. Use DOE (Design of Experiments) to identify critical factors .
  • Resolution : If acetonitrile stabilizes Impurity H better than methanol (as reported in ), validate this with accelerated stability studies. Publish method robustness data to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.